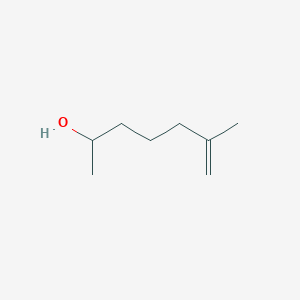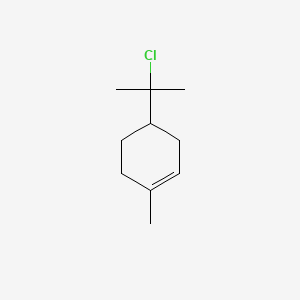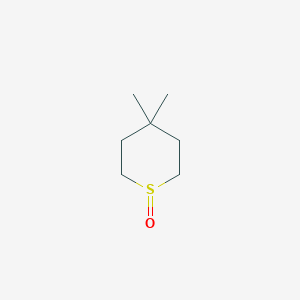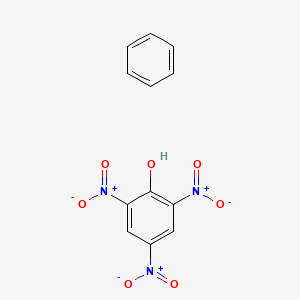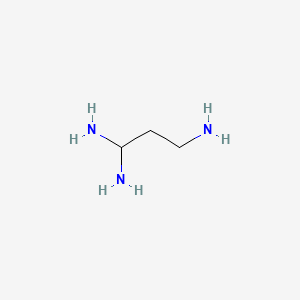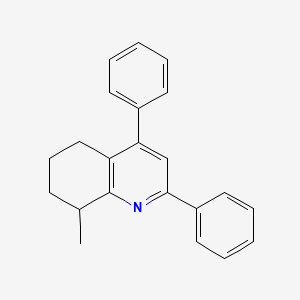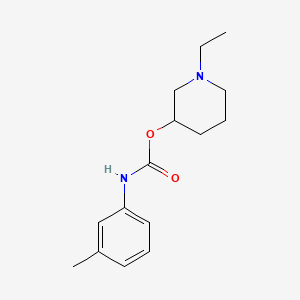
Methyl 9,12-epoxystearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9,12-epoxystearate is an organic compound with the molecular formula C19H36O3 It is a methyl ester derivative of epoxidized stearic acid, characterized by the presence of an epoxide group at the 9th and 12th carbon positions of the stearic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9,12-epoxystearate can be synthesized through the epoxidation of methyl oleate, which is derived from oleic acid. The epoxidation process typically involves the use of peracids such as performic acid or peracetic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the epoxide group at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to enhance the efficiency and selectivity of the epoxidation process. Catalysts such as tungsten-based compounds (e.g., H2WO4) are commonly employed. The reaction is typically conducted in a solvent-free environment or with minimal solvent usage to promote sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 9,12-epoxystearate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of hydroxyethers or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be employed to open the epoxide ring under acidic or basic conditions.
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyethers or other substituted derivatives.
Scientific Research Applications
Methyl 9,12-epoxystearate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including polymers and surfactants.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of bio-based materials, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of methyl 9,12-epoxystearate involves the reactivity of the epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 9,10-epoxystearate: Another epoxidized derivative of stearic acid with the epoxide group at the 9th and 10th positions.
Methyl 9,10-dihydroxystearate: A diol derivative formed by the reduction of the epoxide group in methyl 9,10-epoxystearate.
Uniqueness
Its selective synthesis and reactivity make it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
34724-76-0 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 8-(5-hexyloxolan-2-yl)octanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
ZHFZJFDHCJYZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(O1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
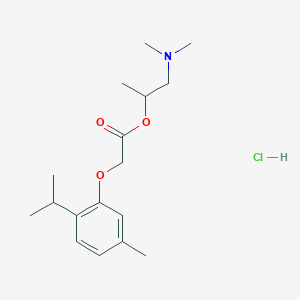


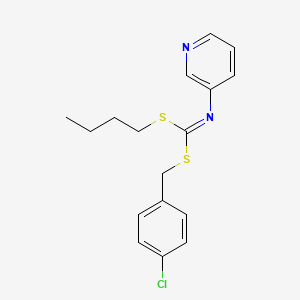
![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
